N-(naphthalen-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-naphthalen-2-yl-2-thiophen-2-ylacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
The synthesis of N-naphthalen-2-yl-2-thiophen-2-ylacetamide typically involves the condensation reaction of naphthalene-2-carboxylic acid with thiophene-2-ylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-naphthalen-2-yl-2-thiophen-2-ylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-naphthalen-2-yl-2-thiophen-2-ylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
N-naphthalen-2-yl-2-thiophen-2-ylacetamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific applications and biological activities. N-naphthalen-2-yl-2-thiophen-2-ylacetamide stands out due to its unique combination of naphthalene and thiophene moieties, which may confer distinct properties and applications.
Properties
Molecular Formula |
C16H13NOS |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H13NOS/c18-16(11-15-6-3-9-19-15)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) |
InChI Key |
FMXXZPHXYWQHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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